The compound (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is a synthetic organic molecule notable for its unique structural characteristics. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of both a methoxyphenyl group and a dihydroisoxazole ring enhances its potential biological activity, making it of interest in medicinal chemistry and drug development.
This compound is classified under isoxazoles due to its structural framework. Isoxazoles are known for their diverse biological activities and are often explored for therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 206.24 g/mol. It is recognized for its potential in various scientific fields, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting specific diseases.
The synthesis of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves several key steps:
These synthetic pathways require optimization to achieve high yields and purity, often employing techniques like continuous flow reactors in industrial settings for scalability .
The molecular structure of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine features:
The InChI key for this compound is WOBMISYQRUBEMF-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=CC=C(C=C1)C2=NOC(C2)CN. These identifiers facilitate computational modeling and database searches .
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific biological targets. It may modulate enzyme activity or receptor binding, influencing metabolic pathways. For instance, it could inhibit or activate enzymes involved in inflammatory processes or neurological functions. Understanding these mechanisms is crucial for predicting pharmacological effects and potential therapeutic applications .
Key properties of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | [3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]methanamine |
| InChI | InChI=1S/C11H14N2O2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-5,10H,6-7,12H2,1H3 |
| InChI Key | WOBMISYQRUBEMF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(C2)CN |
These properties indicate the compound's potential solubility and stability in various environments .
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:
The unique combination of structural features allows this compound to interact with specific biological pathways, making it valuable in drug discovery and development .
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4